molecular formula C13H22N2O3 B2493022 Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate CAS No. 2172244-85-6

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate

Cat. No.: B2493022
CAS No.: 2172244-85-6
M. Wt: 254.33
InChI Key: LPNVHCBXYGXYRT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their adhesive properties and are widely used in various industrial and medical applications. The unique structure of this compound, which includes a cyano group, a dimethylamino group, and an oxan-4-yl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate typically involves the reaction of ethyl cyanoacetate with dimethylamine and an oxan-4-yl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as distillation or high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a component in medical adhesives.

    Industry: Utilized in the production of adhesives, coatings, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler analog without the dimethylamino and oxan-4-yl groups.

    Methyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate: A similar compound with a methyl ester instead of an ethyl ester.

    Ethyl 2-cyano-3-(methylamino)-2-(oxan-4-yl)propanoate: A related compound with a methylamino group instead of a dimethylamino group.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and oxan-4-yl groups, which confer distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

ethyl 2-cyano-3-(dimethylamino)-2-(oxan-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-4-18-12(16)13(9-14,10-15(2)3)11-5-7-17-8-6-11/h11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNVHCBXYGXYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)(C#N)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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